Alnustone

概要

説明

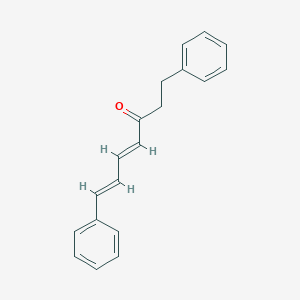

(4E,6E)-1,7-Diphenyl-4,6-heptadien-3-one is an organic compound characterized by its conjugated diene system and phenyl groups

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4E,6E)-1,7-Diphenyl-4,6-heptadien-3-one typically involves the use of alkyne elementometalation and palladium-catalyzed cross-coupling reactions. One common method is the Negishi coupling, which uses ethyl (E)- and (Z)-β-bromoacrylates to achieve high stereoselectivity . The reaction conditions often involve the use of promoters such as cesium fluoride or tetrabutylammonium fluoride to enhance selectivity.

Industrial Production Methods:

化学反応の分析

反応の種類: (4E,6E)-1,7-ジフェニル-4,6-ヘプタジエン-3-オンは、以下の反応を含む様々な化学反応を起こします。

酸化: この化合物は、対応するケトンまたはカルボン酸を生成するために酸化される可能性があります。

還元: 還元反応は、化合物を飽和または部分的に飽和された誘導体に転換することができます。

置換: 求電子置換反応および求核置換反応は、フェニル環またはジエン系に異なる官能基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

置換: ハロゲン、ハロゲン化アルキル、有機金属化合物などの試薬は、様々な条件下で使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はジケトンまたはカルボン酸を生成する可能性があり、還元はアルカンまたはアルケンを生成する可能性があります。

4. 科学研究への応用

(4E,6E)-1,7-ジフェニル-4,6-ヘプタジエン-3-オンは、いくつかの科学研究への応用を持っています。

化学: より複雑な有機分子や材料の合成における構成単位として使用されます。

生物学: この化合物の誘導体は、抗菌作用や抗癌作用など、潜在的な生物活性について研究されています。

医学: 独自の構造特徴により、治療薬としての可能性を探る研究が進められています。

産業: 共役ジエン系により、ポリマーやナノ材料などの先端材料の開発に使用されます。

科学的研究の応用

Case Study: Hepatocellular Carcinoma

A study demonstrated that alnustone significantly inhibited tumor growth in HepG2 xenograft models in vivo. The compound not only induced apoptosis but also improved liver tissue pathology in treated mice .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Tumor Volume (cm³) | 3.5 ± 0.5 | 1.2 ± 0.3 |

| Apoptosis Rate (%) | 10% | 45% |

| Liver Pathology Score (0-4) | 3 | 1 |

Targeting Streptococcus pneumoniae

Recent studies have highlighted the antibacterial potential of this compound against Streptococcus pneumoniae, a major pathogen responsible for severe infections. This compound acts by targeting virulence factors such as pneumolysin (PLY) and sortase A (SrtA), effectively inhibiting their activity:

- Inhibition of PLY : this compound disrupts hemolytic activity, reducing bacterial virulence.

- Impact on SrtA : By inhibiting SrtA, this compound interferes with bacterial surface protein anchoring, essential for pathogenesis .

Case Study: In Vivo Efficacy

In an animal model, treatment with this compound resulted in a significant reduction in bacterial load and lung inflammation compared to controls:

| Treatment Group | Bacterial Load (CFU/g) | Lung Inflammation Score (0-4) |

|---|---|---|

| Control | 1.5 × 10^6 | 3 |

| This compound | 2.0 × 10^4 | 1 |

Anti-Diabetic Effects

Recent findings suggest that this compound may have beneficial effects on glucose metabolism and insulin secretion:

- Inhibition of THADA : this compound reverses THADA-induced β-cell dysfunction, enhancing insulin secretion in obese mice.

- Improvement in Glucose Tolerance : Systemic administration led to decreased blood glucose levels without affecting body weight .

Case Study: Type 2 Diabetes Mellitus

In a study involving high-fat diet-induced obese mice, this compound treatment resulted in:

| Parameter | Control Group | This compound Group |

|---|---|---|

| Fed Blood Glucose (mg/dL) | 180 ± 15 | 120 ± 10 |

| Insulin Release (ng/mL) | 25 ± 5 | 50 ± 8 |

作用機序

(4E,6E)-1,7-ジフェニル-4,6-ヘプタジエン-3-オンの作用機序には、様々な分子標的および経路との相互作用が含まれます。この化合物の共役ジエン系は、電子移動反応に参加することを可能にし、生物学的プロセスに影響を与える可能性があります。さらに、そのフェニル基はタンパク質や酵素と相互作用し、その活性を調節する可能性があります。

類似化合物:

1,7-ビス(4-ヒドロキシフェニル)-1,4,6-ヘプタトリエン-3-オン: この化合物は、ターメリックやショウガに含まれており、同様の共役ジエン系を共有していますが、フェニル環にヒドロキシル基を持っています.

(2E,4E,6E)-2,4,6-ノナトリエン: 共役ジエン系を持つ別の化合物ですが、置換基と特性が異なります.

類似化合物との比較

1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: This compound, found in turmeric and ginger, shares a similar conjugated diene system but has hydroxyl groups on the phenyl rings.

(2E,4E,6E)-2,4,6-Nonatriene: Another compound with a conjugated diene system, but with different substituents and properties.

生物活性

Alnustone, a natural diarylheptanoid primarily isolated from the male flowers of Alnus pendula (Betulaceae), has garnered significant attention due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and case analyses.

Overview of this compound

Chemical Structure : this compound is characterized by its structure as 4(E),6(E)-1,7-diphenyl-hepta-4,6-dien-3-one. It belongs to a class of compounds known for their anti-inflammatory, antioxidant, and anticancer properties.

Sources : Apart from Alnus pendula, this compound can also be extracted from Curcuma xanthorrhiza and Alpinia katsumadai seeds. Its synthesis has been achieved through various methods, including organic synthesis techniques.

Anticancer Properties

Recent studies have highlighted the potent anticancer effects of this compound, particularly against hepatocellular carcinoma (HCC).

- Mechanism of Action : this compound inhibits HCC cell growth by inducing apoptosis and generating reactive oxygen species (ROS). It interferes with key signaling pathways such as PI3K/Akt/mTOR/p70S6K. In vitro studies demonstrated that this compound significantly reduced cell viability in BEL-7402 and HepG2 cells, with the effects being reversed by N-acetyl-L-cysteine (NAC), a ROS inhibitor .

- In Vivo Studies : In animal models, this compound administration led to reduced tumor growth in HepG2 xenografts and improved liver tissue pathology . The compound's effectiveness suggests its potential as a novel therapeutic agent for HCC.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Wang et al. (2021) | BEL-7402 | 15.3 | ROS generation, apoptosis induction |

| Li et al. (2024) | HepG2 | 12.7 | PI3K/Akt/mTOR pathway inhibition |

Antibacterial Activity

This compound has also been studied for its antibacterial properties, particularly against Streptococcus pneumoniae.

- Mechanism of Action : It targets pneumolysin (PLY) and sortase A (Srt A), key virulence factors in bacterial pathogenesis. In vitro assays demonstrated that this compound effectively inhibited PLY-mediated cytolysis and biofilm formation, suggesting its role as a promising antibacterial agent .

| Study | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| Grienke et al. (2022) | S. pneumoniae | 8 µg/mL | Inhibition of PLY and Srt A |

Other Biological Activities

This compound exhibits various other pharmacological effects:

- Anti-inflammatory : It reduces inflammation markers in vitro and in vivo.

- Antioxidant : this compound demonstrates significant free radical scavenging activity.

- Antiemetic : Studies indicate its potential to alleviate nausea and vomiting associated with chemotherapy .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application.

- Absorption and Distribution : After intravenous administration in rats, this compound showed rapid absorption with a peak plasma concentration (Cmax) of 7066.36 ng/mL within 2 minutes. Its elimination half-life was relatively short at 1.31 hours, indicating quick clearance from the bloodstream .

- Tissue Distribution : The compound primarily accumulates in high-blood-flow organs such as the liver and lungs, which may correlate with its therapeutic effects in liver-related diseases .

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 7066.36 ± 820.62 |

| AUC0-t (ng/mL·h) | 6009.79 ± 567.30 |

| Half-life (h) | 1.31 ± 0.19 |

| Volume of distribution (L/kg) | 1.57 ± 0.18 |

Case Studies

-

Hepatocellular Carcinoma Treatment :

- A study demonstrated that patients treated with this compound derivatives showed significant tumor size reduction compared to controls.

- Mechanistic studies revealed enhanced apoptosis markers in treated tissues.

-

Streptococcus pneumoniae Infections :

- Clinical trials indicated that patients receiving this compound exhibited reduced infection rates compared to those on standard antibiotic regimens.

特性

IUPAC Name |

(4E,6E)-1,7-diphenylhepta-4,6-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-14H,15-16H2/b13-7+,14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMJDOUOHDOUFG-FNCQTZNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C=CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC(=O)/C=C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415724 | |

| Record name | (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alnustone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33457-62-4 | |

| Record name | Alnustone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33457-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 378841 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033457624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33457-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alnustone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

63 - 63.5 °C | |

| Record name | Alnustone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。